
Independent Verification of MethADP Trisodium:
A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MethADP trisodium

Cat. No.: B10854124 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of MethADP trisodium's performance against other P2Y1 receptor

agonists, supported by experimental data from independent studies. This document

summarizes key quantitative findings, details experimental methodologies, and visualizes

critical pathways and workflows to aid in the evaluation and application of this selective P2Y1

agonist.

MethADP trisodium, scientifically known as (N)-methanocarba-2MeSADP or MRS2365, is a

highly potent and selective agonist for the P2Y1 purinergic receptor.[1][2][3][4] Its selectivity

makes it a valuable tool for dissecting the specific roles of the P2Y1 receptor in various

physiological processes, most notably platelet activation and thrombosis.[1] This guide

consolidates findings from multiple independent studies to provide a comprehensive overview

of its performance characteristics in comparison to other relevant compounds.

Data Presentation: Comparative Agonist Potency
The following tables summarize the quantitative data on the potency of MethADP trisodium
(MRS2365) and other P2Y1 receptor agonists. The data is primarily presented as EC50 values,

which represent the concentration of an agonist that gives half-maximal response.
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Agonist
Receptor
Specificity

EC50 (nM) at
human P2Y1

Reference(s)

MethADP trisodium

(MRS2365)
P2Y1 Selective 0.4 - 1.2 [1][2][3][4]

2-MeSADP P2Y1, P2Y12, P2Y13
Sub-nanomolar to low

nanomolar
[1]

ADP (endogenous

agonist)
P2Y1, P2Y12, P2Y13 ~3 (human) [5]

ATP P2Y1, P2Y2, P2Y11 1500 (human) [5]

2-(Hexylthio)AMP P2Y1 59 (turkey) [5]

Table 1: Comparative Potency of P2Y1 Receptor Agonists. This table highlights the high

potency and selectivity of MethADP trisodium (MRS2365) for the human P2Y1 receptor

compared to the endogenous agonist ADP and other synthetic analogs.

Agonist
Effect on Platelet
Aggregation

Signaling Pathway
Bias

Reference(s)

MethADP trisodium

(MRS2365)

Induces shape

change but not

sustained aggregation

alone

Biased towards Gq

pathway
[1]

2-MeSADP
Induces sustained

aggregation

Activates both Gq

(P2Y1) and Gi

(P2Y12) pathways

[1]

ADP
Induces sustained

aggregation

Activates both Gq

(P2Y1) and Gi

(P2Y12) pathways

[6]

Ap3A, NAD+, ADP-

ribose, Up4A

Do not induce

aggregation, but

mediate chemotaxis

Biased towards non-

canonical RhoA/Rac1

pathways

[6]
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Table 2: Functional Comparison of P2Y1 Receptor Agonists on Human Platelets. This table

illustrates the functional differences between various P2Y1 agonists, demonstrating the unique

ability of MethADP trisodium to selectively activate the P2Y1 receptor and induce platelet

shape change without causing full aggregation, a hallmark of its selectivity.
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Caption: P2Y1 Receptor Gq Signaling Pathway.

Experimental Workflow for Platelet Aggregation Assay
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Caption: Platelet Aggregation Assay Workflow.

Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
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This protocol is a synthesized representation from established methodologies for studying the

effects of P2Y1 receptor agonists on platelet function.

1. Preparation of Platelet-Rich Plasma (PRP):

Collect whole human blood into tubes containing 3.8% sodium citrate as an anticoagulant.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to

separate the PRP from red and white blood cells.

Carefully collect the supernatant PRP.

2. Platelet Count Standardization:

Determine the platelet count in the PRP using a hematology analyzer.

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using

platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at

a high speed (e.g., 2000 x g) for 10 minutes.

3. Aggregation Measurement:

Pre-warm the PRP samples to 37°C.

Add the desired concentration of the test agonist (e.g., MethADP trisodium, ADP) to the

PRP in an aggregometer cuvette with a magnetic stir bar.

Record the change in light transmission through the PRP suspension over time. As platelets

aggregate, the turbidity of the sample decreases, allowing more light to pass through.

The extent of aggregation is typically quantified as the maximum percentage change in light

transmission, with 100% being the light transmission through a PPP blank.

4. Data Analysis:

Generate dose-response curves by plotting the percentage of platelet aggregation against

different concentrations of the agonist.
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Calculate the EC50 value for each agonist to determine its potency.

This guide provides a foundational understanding of MethADP trisodium (MRS2365) in the

context of P2Y1 receptor activation. The presented data and protocols, sourced from

independent research, confirm its utility as a potent and selective tool for investigating P2Y1-

mediated signaling pathways. Researchers are encouraged to consult the cited literature for

more detailed information and specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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